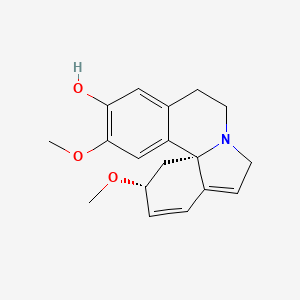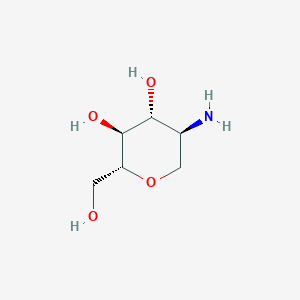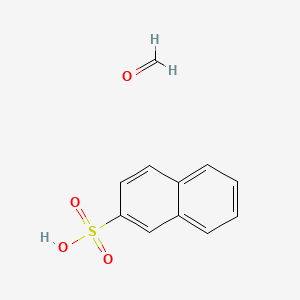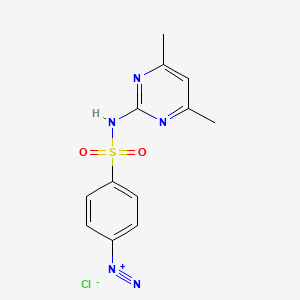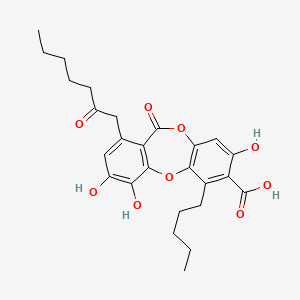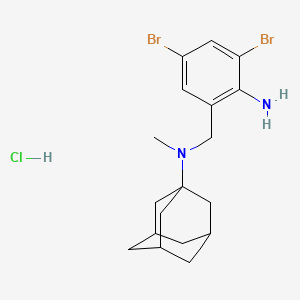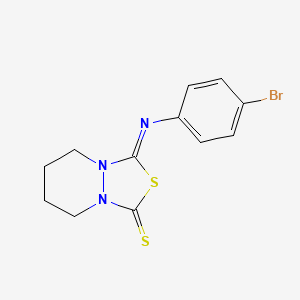
Thiadiazolidinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenylimino)tetrahydro[1,3,4]thiadiazolo[3,4-a]pyridazine-3-thione is a thiadiazolopyridazine and an organobromine compound.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazolidinone derivatives, including 1,3-thiazole and 1,3,4-thiadiazole based compounds, have shown significant antioxidant activity in vitro. These compounds were tested using various assays, such as DPPH, FRAP, and TBARS, revealing their potential as antioxidants (Djukic et al., 2018).
Spectroscopic and Theoretical Studies
1,3,4-Thiadiazolidine-2,5-dithione (TDZD) has been studied for its structure and vibrations using experimental techniques like FT-IR and FT-Raman spectra, and theoretical calculations. This research provides insights into the molecular stability and bond strength of TDZD (Xavier & Dinesh, 2013).
Plant Disease Control
Thiadiazole compounds, such as zinc thiazole and bismerthiazol, have been found to induce defense responses in rice against bacterial pathogens. These compounds trigger H2O2 accumulation and up-regulation of defense-related genes in rice leaves (Liang et al., 2015).
Antifungal and Cytotoxic Evaluation
Thiazolo-4H-1,2,4-triazoles and 1,2,3-Thiadiazolo-4H-1,2,4-triazoles have been synthesized and evaluated for their antifungal activity and cytotoxicity. These compounds have shown significant effects against various fungal pathogens and demonstrated low toxicity in certain assays (Jalilian et al., 2000).
Privileged Scaffold in Drug Discovery
Rhodanines, thiazolidine-2,4-diones, and pseudothiohydantoins, which include thiazolidinone derivatives, are recognized as privileged scaffolds in drug discovery. They have been used in the development of treatments for various diseases, including type II diabetes mellitus and diabetic complications (Tomašič & Mašič, 2009).
Potential Anti-Tumor Agents
New series of triazolo[3,4-b]thiadiazole derivatives have shown inhibitory effects on the growth of a wide range of cancer cell lines, suggesting their potential as anti-tumor agents (Ibrahim, 2009).
Glioblastoma Growth Inhibition
The thiadiazolidinone compound TDZD-8 has been found to decrease proliferation and induce apoptosis in glioblastoma cells, suggesting a novel mechanism for targeting these cells and potential therapeutic applications (Aguilar-Morante et al., 2010).
Eigenschaften
Produktname |
Thiadiazolidinethione |
|---|---|
Molekularformel |
C12H12BrN3S2 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
1-(4-bromophenyl)imino-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,4-a]pyridazine-3-thione |
InChI |
InChI=1S/C12H12BrN3S2/c13-9-3-5-10(6-4-9)14-11-15-7-1-2-8-16(15)12(17)18-11/h3-6H,1-2,7-8H2 |
InChI-Schlüssel |
ICRCGJXKHDVZBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C(=S)SC(=NC3=CC=C(C=C3)Br)N2C1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



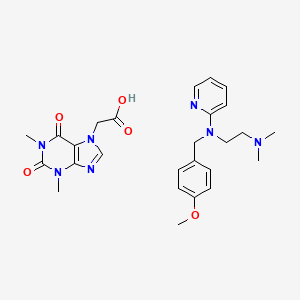
![6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1194142.png)
![3-[(2,6-Dideoxy-3-o-methylhexopyranosyl)oxy]-14,19-dihydroxycard-20(22)-enolide](/img/structure/B1194143.png)
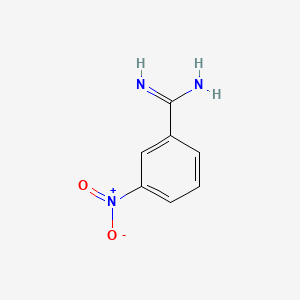
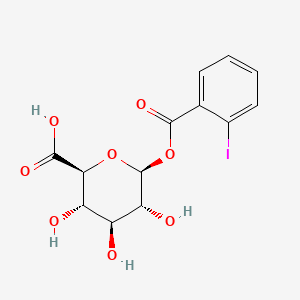
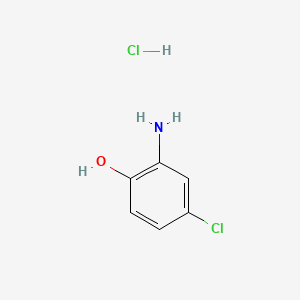
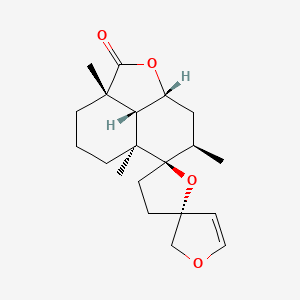
![3-(Diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B1194151.png)
